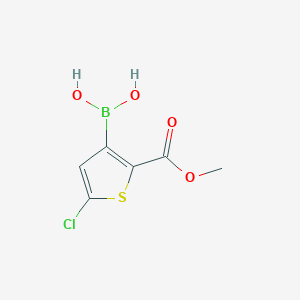

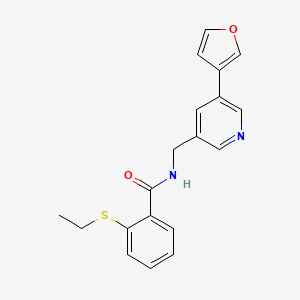

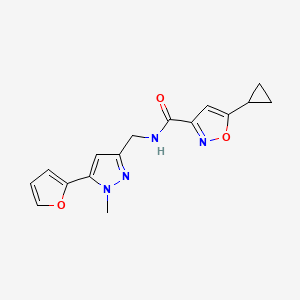

![molecular formula C8H13NO3 B3009131 (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid CAS No. 2445750-49-0](/img/structure/B3009131.png)

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid” is a chemical compound with the IUPAC name “(4aS,6R,7aR)-octahydrocyclopenta [b] [1,4]oxazine-6-carboxylic acid hydrochloride”. It has a molecular weight of 207.66 .

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H13NO3.ClH/c10-8 (11)5-3-6-7 (4-5)12-2-1-9-6;/h5-7,9H,1-4H2, (H,10,11);1H/t5-,6+,7-;/m1./s1" . This provides a detailed description of the molecule’s structure, including its stereochemistry.Applications De Recherche Scientifique

Molecular Electronics: Single-Molecule Switches

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid: serves as an anchoring group in constructing single-molecule switches. Researchers have linked this compound to carbon electrodes, where the de/rehydrogenation of 1,4-oxazine linkers efficiently toggles single-molecule junctions between low-conducting and high-conducting states . This breakthrough opens up new avenues for designing molecular-scale electronic devices.

Heterocyclic Chemistry: 1,4-Oxazine Synthesis

The fundamental heterocyclic compound 1,4-oxazine has been generated using a technique called FVP (flash vacuum pyrolysis). It represents the first parent heterocycle among all possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically. In solution, it predominantly exists as the 4H-isomer .

Green Synthesis of 1,3-Oxazines

Researchers have explored green synthesis methods for 1,3-oxazines. Brønsted acids (such as acetic acid, triflic acid, and methanesulfonic acid) catalyze C–H functionalization reactions, leading to the formation of 1,3-oxazines. Visible light-promoted reactions have also been investigated, emphasizing sustainable and environmentally friendly approaches .

Pharmacology and Materials Science

1,3-Oxazines are privileged heterocyclic motifs with significant pharmacological and materials applications. They serve as intermediates in synthesizing various heterocyclic compounds and polymers. Researchers continue to explore novel synthetic methodologies for these compounds, enhancing their potential in drug discovery and materials science .

Charge Rearrangement at Molecule–Electrode Interfaces

The modified energy gap of the central molecule and the charge rearrangement at the molecule–electrode interfaces significantly impact the conductance states in single-molecule junctions. Researchers investigate these phenomena to optimize device performance.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of EN300-26977546 is currently unknown. This compound is a derivative of the 1,4-oxazine family , which has been theoretically demonstrated to switch single-molecule junctions between a low-conducting and a high-conducting state . .

Mode of Action

In the field of molecular electronics, 1,4-oxazine derivatives have been shown to undergo de/rehydrogenation, which efficiently switches single-molecule junctions between different conducting states

Biochemical Pathways

The biochemical pathways affected by EN300-26977546 are currently unknown. Given the compound’s structural similarity to other 1,4-oxazine derivatives, it might be involved in electron transport processes . .

Propriétés

IUPAC Name |

(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-8(11)5-3-6-7(4-5)12-2-1-9-6/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYLCCLUGZLHTP-DSYKOEDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2CC(CC2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]2C[C@@H](C[C@@H]2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

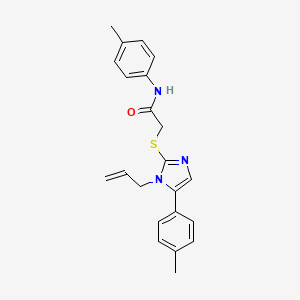

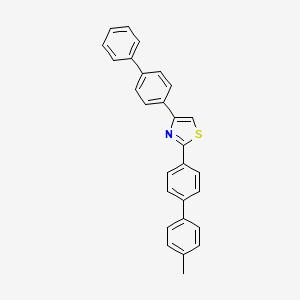

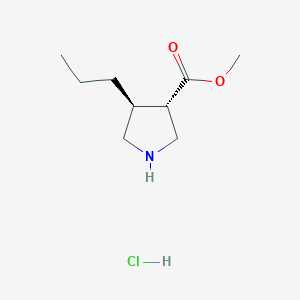

![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)

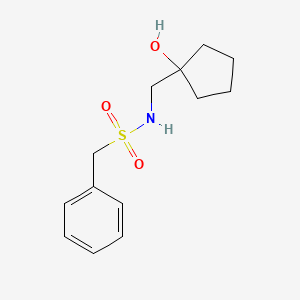

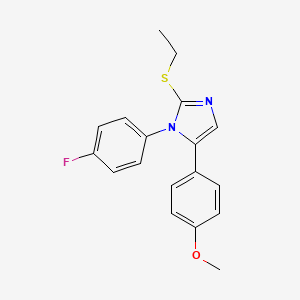

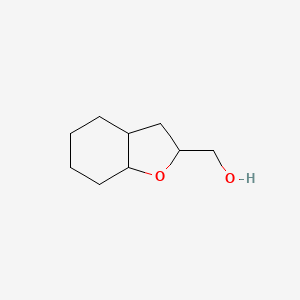

![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)

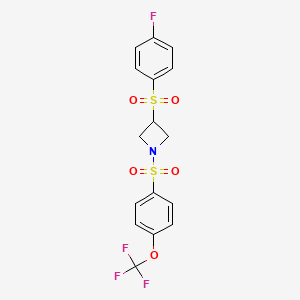

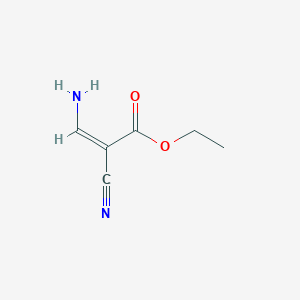

![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)